molecular formula C15H12O4S3 B11102961 Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11102961
M. Wt: 352.5 g/mol
InChI Key: QAOXKUTURKAIPN-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiole ring, which is a five-membered ring containing two sulfur atoms, and is substituted with phenyl and thioxoethylidene groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of dimethyl acetylenedicarboxylate with a thioketone derivative in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-80°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dithiole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of substituted phenyl or dithiole derivatives.

Scientific Research Applications

Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the thioxo group allows for the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both carboxylate and thioxo groups

Properties

Molecular Formula

C15H12O4S3

Molecular Weight

352.5 g/mol

IUPAC Name

dimethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C15H12O4S3/c1-18-14(16)12-13(15(17)19-2)22-11(21-12)8-10(20)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QAOXKUTURKAIPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=CC(=S)C2=CC=CC=C2)S1)C(=O)OC

Origin of Product

United States

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